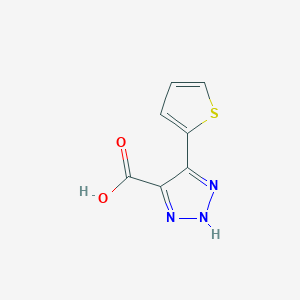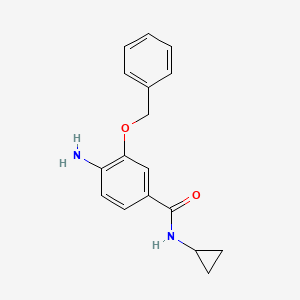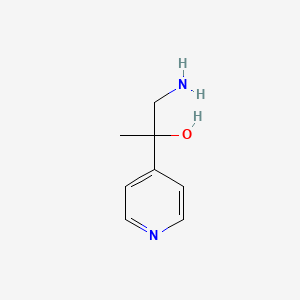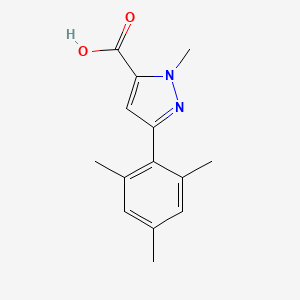
4-(thiophen-2-yl)-1H-1,2,3-triazole-5-carboxylic acid
Vue d'ensemble
Description
Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . It’s a basic unit in many biologically active and commercially important compounds . The triazole group is a class of five-membered ring compounds containing three nitrogen atoms and two carbon atoms. They are known for their diverse range of biological activities.
Chemical Reactions Analysis
Thiophene and triazole rings are known to participate in various chemical reactions. For instance, thiophene can undergo electrophilic aromatic substitution reactions . Triazoles can be synthesized through the azide-alkyne Huisgen cycloaddition, a type of click chemistry .Applications De Recherche Scientifique
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, such as 4-(thiophen-2-yl)-1H-1,2,3-triazole-5-carboxylic acid , have been studied for their potential anticancer properties . These compounds can interact with various biological targets, potentially inhibiting the growth and proliferation of cancer cells. The triazole ring, in particular, is known for its ability to mimic the peptide bond, making it a valuable moiety in drug design.
Organic Electronics: Semiconductors
In the field of organic electronics, thiophene-based molecules are pivotal in the development of organic semiconductors . The conjugated system of the thiophene ring allows for efficient charge transport, which is essential for the fabrication of devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Material Science: Corrosion Inhibitors
The industrial application of thiophene derivatives includes their use as corrosion inhibitors . These compounds can form a protective layer on metals, preventing or slowing down the corrosion process, which is crucial for extending the life of metal structures and components.
Pharmacology: Anti-inflammatory and Antimicrobial Activities
Thiophene derivatives exhibit significant anti-inflammatory and antimicrobial activities . They can be designed to target specific pathways in the inflammatory response or to disrupt the growth of bacteria and other pathogens, making them valuable in the treatment of various infectious and inflammatory diseases.
Synthetic Chemistry: Heterocyclization Reactions
The synthesis of thiophene derivatives often involves heterocyclization reactions, where 4-(thiophen-2-yl)-1H-1,2,3-triazole-5-carboxylic acid can serve as a precursor or intermediate . These reactions are fundamental in creating a diverse array of thiophene-based compounds with potential applications in medicinal chemistry and material science.
Neuropharmacology: Voltage-Gated Sodium Channel Blocker
Thiophene derivatives have been used as voltage-gated sodium channel blockers . This application is particularly relevant in the development of local anesthetics, where blocking sodium channels can lead to a reversible loss of sensation in a targeted area.
Polymer Science: Dyes and Liquid Crystals
Amides derived from thiophene-based compounds have a broad range of applications in polymers, dyes, and liquid crystals . Their structural properties allow them to be incorporated into materials that change color or orientation in response to external stimuli, which is useful in display technologies and sensors.
Antioxidant Research: Free Radical Scavenging
Research into antioxidants has also explored thiophene derivatives for their ability to act as free radical scavengers . This property is important in the prevention of oxidative stress, which is implicated in various chronic diseases and aging processes.
Mécanisme D'action
Target of Action
Thiophene derivatives are known to exhibit a variety of biological effects, suggesting that they may interact with multiple targets .
Mode of Action
Without specific studies on this compound, it’s difficult to determine its exact mode of action. Thiophene derivatives are known to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, leading to a variety of downstream effects .
Pharmacokinetics
The properties of a compound can be influenced by its chemical structure, and thiophene derivatives are known to have diverse pharmacokinetic properties .
Result of Action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level .
Action Environment
The activity of a compound can be influenced by factors such as temperature, ph, and the presence of other molecules .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-thiophen-2-yl-2H-triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c11-7(12)6-5(8-10-9-6)4-2-1-3-13-4/h1-3H,(H,11,12)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHZAPYQPKUUCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(thiophen-2-yl)-1H-1,2,3-triazole-5-carboxylic acid | |
CAS RN |
933714-97-7 | |
| Record name | 4-(thiophen-2-yl)-1H-1,2,3-triazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{1-[(Thiophen-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470187.png)


![1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-amine](/img/structure/B1470194.png)

![2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1470197.png)


![2-Amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one](/img/structure/B1470202.png)

![(1-(2-methoxyethyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1470205.png)

![2-[(Dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1470208.png)